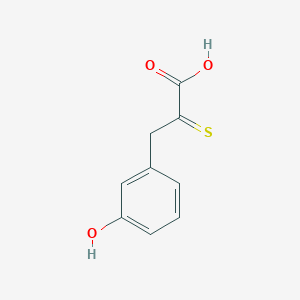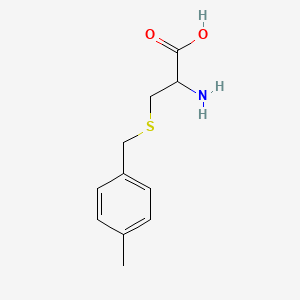
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a purine core substituted with a benzylpiperazine moiety, a methyl group, and a nonyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The nonyl chain is added via alkylation reactions, using nonyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Various amines and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and infections.
Biological Studies: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound may find use in the development of new materials and catalysts due to its chemical reactivity and stability.
作用机制
The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may also play a role in binding to nucleotide-binding sites, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-hydroxyquinoline
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
Uniqueness
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione stands out due to its combination of a purine core with a benzylpiperazine moiety and a nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C26H38N6O2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C26H38N6O2/c1-3-4-5-6-7-8-12-15-32-22-23(29(2)26(34)28-24(22)33)27-25(32)31-18-16-30(17-19-31)20-21-13-10-9-11-14-21/h9-11,13-14H,3-8,12,15-20H2,1-2H3,(H,28,33,34) |
InChI 键 |
MKUHVHSTZXRJRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


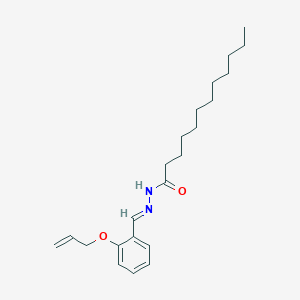
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
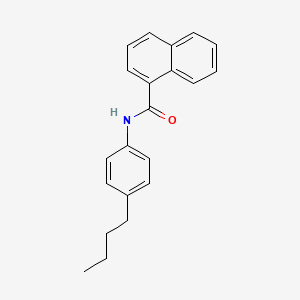
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081344.png)
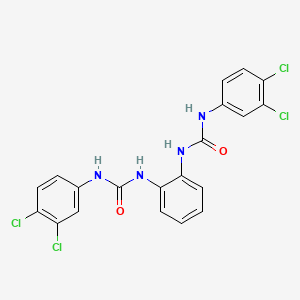
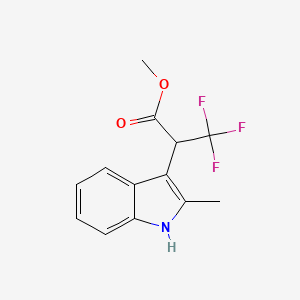

![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)
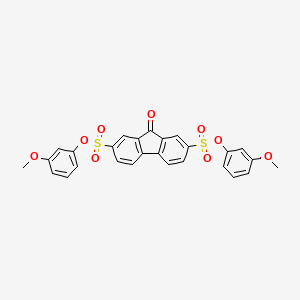
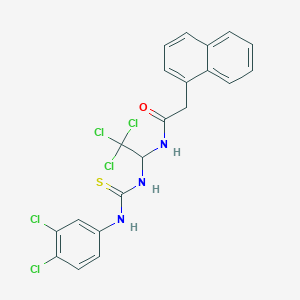
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081403.png)
